N,N'-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide
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Overview
Description
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide is an aromatic diamine compound known for its unique structural properties and high thermal stability. This compound is often used in the synthesis of polyimides, which are high-performance polymers with excellent mechanical and thermal properties. The presence of the aminophenoxy groups in its structure contributes to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with 4-fluoronitrobenzene in the presence of a base to form bis(4-nitrophenoxy)benzene. This intermediate is then reduced to bis(4-aminophenoxy)benzene using a reducing agent such as hydrazine and palladium on carbon. Finally, the bis(4-aminophenoxy)benzene is reacted with pyromellitic dianhydride to form the desired diimide compound through a polycondensation reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and palladium on carbon are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials and polymers .
Scientific Research Applications
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide exerts its effects is primarily through its ability to form strong intermolecular interactions and stable polymeric structures. The amino groups facilitate the formation of imide linkages, which contribute to the high thermal stability and mechanical properties of the resulting polyimides . The molecular targets and pathways involved include the interaction with various dianhydrides and the formation of polyimide chains through polycondensation reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-aminophenoxy)benzene
- Bis(4-nitrophenoxy)benzene
- 4,4’-Diaminodiphenyl ether
- 4,4’-Diaminodiphenyl sulfone
Uniqueness
N,N’-Bis[4-(4-aminophenoxy)phenyl]pyromellitic diimide is unique due to its specific combination of aminophenoxy groups and pyromellitic diimide structure, which imparts superior thermal stability and mechanical properties compared to other similar compounds. This makes it particularly valuable in the synthesis of high-performance polyimides for advanced applications .
Properties
IUPAC Name |
2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22N4O6/c35-19-1-9-23(10-2-19)43-25-13-5-21(6-14-25)37-31(39)27-17-29-30(18-28(27)32(37)40)34(42)38(33(29)41)22-7-15-26(16-8-22)44-24-11-3-20(36)4-12-24/h1-18H,35-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNUMXRKPATMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=C(C=C7)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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